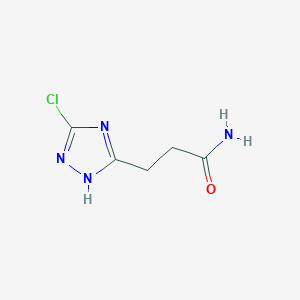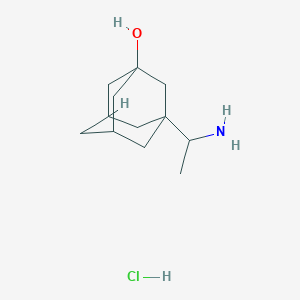
2,4-Difluoro-5-(trifluoromethyl)benzaldehyde
Descripción general
Descripción
2,4-Difluoro-5-(trifluoromethyl)benzaldehyde (DFTB) is a colorless, odorless, crystalline compound that has been used in a variety of scientific research applications. It is a versatile compound, with a wide range of potential uses, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a building block for pharmaceuticals. DFTB has been studied extensively for its structure, reactivity, and applications, and has been found to be a useful tool for researchers in a number of areas.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Synthesis of Quinazoline and Fused Isoindolinone : 2-Fluoro-5-(trifluoromethyl)aniline, a derivative of 2,4-Difluoro-5-(trifluoromethyl)benzaldehyde, is used in Ruthenium(II)-catalyzed ortho-C-H imidation of benzaldehydes. This enables the synthesis of diverse quinazoline and fused isoindolinone scaffolds (Wu et al., 2021).
- Microporous Polyaminals : A compound related to this compound, 4-trifluoromethylbenzaldehyde, is utilized in synthesizing microporous polyaminal networks. These fluorinated polymers show increased BET specific surface areas and are effective in CO2 adsorption (Li, Zhang, & Wang, 2016).
Catalysis and Chemical Reactions
- Catalysis in Synthesis of Naphthoquinones : A study details the use of 2-(3-arylpropioloyl)benzaldehydes, chemically related to this compound, in copper-catalyzed cascade trifluoromethylation/cyclization for synthesizing trifluoromethylated naphthoquinones (Zhang et al., 2017).
- Synthesis of 5-Trifluoromethyl-2-Indanone : The synthesis of 5-trifluoromethyl-2-indanone, using a compound related to this compound, is explored due to its applications in pesticides, medicine, and functional materials (Qian, 2014).
Photoluminescent and Optical Properties
- Poly(perfluorocyclobutyl-co-phenylene Vinylene) Polymers : 4-(Trifluorovinyloxy)benzaldehyde, related to this compound, is used in synthesizing novel polymers with high fluorescence in solution and thin film, showing potential in optoelectronic applications (Neilson et al., 2008).
Environmental and Green Chemistry
- Metal Organic Frameworks in Catalysis : Related benzaldehydes are used in synthesizing metal-organic frameworks for eco-friendly oxidation reactions and C-C bond formation, indicating potential for sustainable chemical processes (Paul et al., 2020).
Safety and Hazards
The compound is classified under GHS07 for safety . The hazard statements associated with it are H315, H319, and H335 . These codes indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), using only outdoors or in a well-ventilated area (P271), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Mecanismo De Acción
Target of Action
Compounds bearing a trifluoromethyl group have been known to exhibit improved drug potency toward certain enzymes .
Mode of Action
It’s worth noting that compounds with similar structures have been found to inhibit mitochondrial electron transport at the cytochrome bc (1) complex .
Biochemical Pathways
The inhibition of mitochondrial electron transport can lead to a decrease in atp production, affecting various cellular processes .
Pharmacokinetics
The compound is a liquid at room temperature , which may influence its absorption and distribution.
Result of Action
The inhibition of mitochondrial electron transport can lead to cellular energy depletion, potentially affecting cell survival .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,4-Difluoro-5-(trifluoromethyl)benzaldehyde. For instance, the compound is flammable and can form explosive mixtures with air on intense heating . Therefore, it should be stored in a well-ventilated place and kept cool .
Propiedades
IUPAC Name |
2,4-difluoro-5-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F5O/c9-6-2-7(10)5(8(11,12)13)1-4(6)3-14/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTULJAYQJSSINL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1C(F)(F)F)F)F)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601258838 | |
| Record name | 2,4-Difluoro-5-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601258838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134099-31-3 | |
| Record name | 2,4-Difluoro-5-(trifluoromethyl)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=134099-31-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Difluoro-5-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601258838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(13S,17R)-11,15-Dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaen-16-yl]ethanone](/img/structure/B3033954.png)

![4-bromo-1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3033958.png)


![4-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3033967.png)

![(2E)-4-[(3-aminophenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B3033969.png)


![3-(4-Bromophenyl)-5-chloro[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B3033972.png)
![5-Chloro-3-(2,4-dichlorophenyl)[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B3033973.png)
